(3S)-3-(2-Nitrophenoxy)oxolane
Description
(3S)-3-(2-Nitrophenoxy)oxolane is a chiral tetrahydrofuran (oxolane) derivative featuring a 2-nitrophenoxy substituent at the 3-position of the oxolane ring. The 2-nitrophenoxy group may enhance electron-withdrawing effects, affecting ring conformation and intermolecular interactions, as discussed in ring-puckering analyses .
Properties
CAS No. |
917909-30-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(3S)-3-(2-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m0/s1 |
InChI Key |
FUAKXCKFRCMAJM-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran typically involves the reaction of 3-hydroxytetrahydrofuran with 2-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the nitrophenoxy group.
Industrial Production Methods
Industrial production of (S)-3-(2-Nitrophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Nitrophenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The tetrahydrofuran ring can be opened under acidic or basic conditions, leading to the formation of linear diols.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminophenoxy)tetrahydrofuran.
Reduction: Linear diols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(S)-3-(2-Nitrophenoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Nitrophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The tetrahydrofuran ring provides structural stability and can affect the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Diversity: The 2-nitrophenoxy group in the target compound contrasts with halogenated (e.g., bromo, chloro) or alkylated substituents in analogues. For instance, furyloxyfen combines nitro, chloro, and trifluoromethyl groups, enhancing its herbicidal activity .
- Stereochemical Influence : The (3S) configuration may dictate enantioselective interactions, similar to (2R,3S)-configured oxolanes in antimicrobial studies .
Conformational Analysis and Physicochemical Properties
- Ring Puckering : The oxolane ring’s puckering, quantified via amplitude and phase coordinates , influences molecular geometry. For example, nicotinamide-like oxolanes exhibit conformations critical for mimicking natural ligands . The nitro group in the target compound may stabilize specific puckered states, altering solubility or binding affinity.
- Synthetic Routes : Click chemistry () and cyclization of sugar precursors () are common methods. The target compound’s synthesis might involve similar strategies, though nitro group incorporation could require specialized nitration steps.
Biological Activity
(3S)-3-(2-Nitrophenoxy)oxolane, a compound with the CAS number 917909-30-9, is part of a class of nitro compounds known for their diverse biological activities. The nitro group in these compounds often contributes to their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C11H11N1O4, with a molecular weight of approximately 233.21 g/mol. The compound features a unique oxolane ring structure that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 917909-30-9 |
| Molecular Formula | C11H11N1O4 |
| Molecular Weight | 233.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens, including Helicobacter pylori and Staphylococcus aureus.
- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
- Anti-inflammatory Effects : Nitro compounds often modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Antimicrobial Studies
Recent studies have demonstrated that this compound possesses notable antimicrobial activity. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Anticancer Studies
In vitro studies have revealed that this compound can selectively induce cytotoxicity in various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
A case study involving the use of this compound in combination with existing antibiotics showed enhanced efficacy against resistant bacterial strains. This combination therapy approach highlights the potential for this compound to overcome antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
